Morinamide

Description

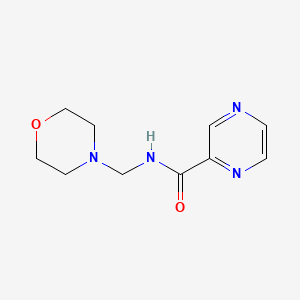

Structure

3D Structure

Properties

IUPAC Name |

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTLAVKAVSKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CNC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1473-73-0 (mono-hydrochloride) | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046159 | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085443 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

952-54-5 | |

| Record name | Morphazinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morinamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morinamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13417 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Morphazinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CFL28PA3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Morinamide in Mycobacterium tuberculosis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Morinamide (MZA) is a pyrazinamide (PZA) analog with potent antitubercular activity. This guide provides a comprehensive technical overview of its mechanism of action against Mycobacterium tuberculosis (Mtb). Like its predecessor, PZA, this compound is a prodrug that requires bioactivation within the mycobacterial cell. However, MZA possesses a dual-action mechanism that distinguishes it from PZA, allowing it to overcome common resistance pathways and exhibit more potent bactericidal activity. This document details the bioactivation cascade, the primary molecular target—the disruption of Coenzyme A (CoA) biosynthesis—and a novel, secondary mechanism involving aldehyde release. We explore the experimental methodologies used to elucidate these pathways and discuss the molecular basis of both susceptibility and resistance, offering insights for the development of next-generation antitubercular agents.

Introduction: The Imperative for Novel Anti-Tuberculars

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The efficacy of current treatments is threatened by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide (PZA) is a cornerstone of first-line therapy, prized for its unique ability to kill non-replicating, "persister" populations of Mtb, thereby shortening treatment duration.[1] However, PZA resistance, primarily due to mutations in the activating enzyme PncA, is increasingly common.[2]

This compound (MZA), a derivative of PZA, has emerged as a promising candidate to address this challenge.[2] It demonstrates potent activity against both replicating and metabolically quiescent Mtb, including strains resistant to PZA.[1][2] Understanding its nuanced mechanism is critical for its clinical development and for designing future drugs that can circumvent existing resistance.

The Dual-Action Mechanism of this compound

This compound's enhanced efficacy stems from a synergistic, dual-action mechanism that combines the established pathway of its predecessor with a novel cytotoxic component.

Pathway 1: Bioactivation and Disruption of Coenzyme A (CoA) Synthesis

Similar to PZA, the primary action of MZA begins with its conversion to pyrazinoic acid (POA), the shared active metabolite.[2]

-

Bioactivation: MZA is hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) to produce POA.[2] This step is identical to the activation of PZA, which is a prodrug that diffuses into Mtb and is converted by PncA.[3][4] The acidic environment within mycobacterial lesions is thought to facilitate the protonation of POA to its acid form (HPOA), which is less readily effluxed, leading to intracellular accumulation.[4][5]

-

Molecular Target - PanD: The accumulated POA directly targets the aspartate decarboxylase, PanD.[6][7] PanD is a critical enzyme in the biosynthesis of pantothenate (Vitamin B5), a necessary precursor for Coenzyme A (CoA).[6][8] POA acts as a competitive inhibitor of PanD, binding to its active site and preventing the conversion of aspartate to β-alanine.[7]

-

Downstream Effects: The inhibition of PanD leads to the depletion of the cellular CoA pool.[6] CoA is an indispensable cofactor in numerous metabolic processes, including fatty acid synthesis (essential for the mycobacterial cell wall), the Krebs cycle, and other central carbon metabolism pathways.[2] Disruption of CoA synthesis is particularly effective against non-replicating persister cells, explaining the vital sterilizing activity of PZA and MZA.[2][9]

Diagram 1: Dual mechanism of this compound (MZA) in M. tuberculosis.

Pathway 2: A Novel PncA-Independent Mechanism

Crucially, MZA possesses a second mechanism of action that allows it to circumvent PZA resistance. This pathway is a direct consequence of its unique chemical structure.

-

Aldehyde Release: The hydrolysis of MZA by PncA not only produces POA but also releases a morpholin-derived aldehyde.[10] This aldehyde is intrinsically toxic and constitutes a second, independent bactericidal mechanism.

-

PncA-Independent Activity: This dual action explains a key finding: MZA retains potent bactericidal activity against Mtb strains that lack a functional pncA gene (pncA-null mutants).[1][2] While the CoA-disruption pathway is inactivated in these strains, the release of the toxic aldehyde provides an alternative killing mechanism. This makes MZA effective against the most common form of clinical PZA resistance.[10]

Mechanisms of Resistance

While MZA overcomes the primary mechanism of PZA resistance, Mtb can develop resistance to its novel aldehyde component.

-

pncA Mutations: As with PZA, mutations in the pncA gene that abolish or reduce the enzyme's amidase activity confer resistance to the POA-mediated pathway.[9][11] However, as noted, MZA retains activity due to its second mechanism.

-

mscR Upregulation: The principal mechanism for resistance to the aldehyde component of MZA involves mutations in the promoter region of the mscR gene.[10] MscR is a mycothiol oxidoreductase. Upregulation of its expression enhances the bacterium's ability to detoxify the aldehyde, thus conferring resistance to MZA's second mode of action.[10]

Table 1: Comparative Activity and Resistance

| Feature | Pyrazinamide (PZA) | This compound (MZA) |

|---|---|---|

| Activation Enzyme | PncA | PncA |

| Active Metabolite(s) | Pyrazinoic Acid (POA) | POA + Toxic Aldehyde |

| Primary Target | PanD (CoA Synthesis) | PanD (CoA Synthesis) |

| Secondary Target | None | Various cellular components (via aldehyde) |

| Activity vs. pncA mutants | Inactive | Active |

| Primary Resistance | pncA mutations | mscR promoter mutations |

Key Experimental Methodologies

The elucidation of MZA's mechanism relies on a combination of genetic, biochemical, and microbiological techniques.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This foundational assay quantifies a drug's potency and is essential for comparing the activity of MZA and PZA against different Mtb strains.

Causality: The choice to test at both neutral (pH 6.8) and acidic (pH 5.8) conditions is critical. PZA and its analogs are known to be significantly more active at the acidic pH found in phagolysosomes, the primary site of intracellular Mtb replication.[9][12] Testing against wild-type and pncA-knockout strains directly validates the PncA-independent activity of MZA.

Step-by-Step Methodology:

-

Strain Preparation: Culture M. tuberculosis strains (e.g., H37Rv wild-type, H37Rv ΔpncA) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

-

Inoculum Standardization: Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Drug Dilution: Prepare a two-fold serial dilution of MZA and PZA in a 96-well microplate.

-

Assay Medium: Use 7H9 broth buffered to pH 6.8 and a separate set of plates with broth buffered to pH 5.8.

-

Inoculation & Incubation: Add the standardized inoculum to each well. Seal plates and incubate at 37°C for 7-14 days.

-

Readout: Determine the MIC as the lowest drug concentration that prevents visible bacterial growth. Resazurin can be added as a colorimetric indicator of viability.

Protocol: Coupled Enzyme Assay for PanD Inhibition

This biochemical assay directly measures the inhibitory effect of POA on its target enzyme, PanD.

Causality: A coupled assay provides a dynamic, real-time measurement of enzyme activity. By coupling the PanD reaction to the PanC (pantoate-β-alanine ligase) reaction, the production of pyrophosphate can be continuously monitored using a fluorescent or colorimetric detection kit.[7] This allows for the precise calculation of kinetic parameters like the inhibition constant (Kᵢ).

Step-by-Step Methodology:

-

Reagent Preparation: Purify recombinant Mtb PanD and PanC enzymes. Prepare reaction buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, pH 7.5).

-

Reaction Mixture: In a microplate, combine PanD, PanC, ATP, pantoate, and the components of a pyrophosphate detection kit (e.g., EnzChek™).

-

Inhibitor Addition: Add varying concentrations of POA (the active metabolite) to the experimental wells.

-

Initiation: Start the reaction by adding the substrate, L-aspartate.

-

Data Acquisition: Measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 360 nm for the EnzChek kit) using a plate reader.[7]

-

Analysis: Plot reaction rates against substrate concentration in the presence and absence of the inhibitor. Use nonlinear regression to fit the data to competitive inhibition models and determine the Kᵢ value.[7]

Diagram 2: Workflow for PanD coupled enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a significant advancement in the lineage of pyrazinamide-based therapeutics. Its dual-action mechanism, combining the established disruption of CoA metabolism with a novel aldehyde-mediated toxicity, provides a powerful strategy to combat PZA-resistant Mycobacterium tuberculosis. This design overcomes the most prevalent clinical resistance mechanism (pncA mutations) and establishes a higher barrier to the development of new resistance.

Future research should focus on:

-

Structural Biology: Elucidating the crystal structure of MscR to understand the molecular basis of aldehyde detoxification and guide the design of inhibitors.

-

Pharmacokinetics/Pharmacodynamics: Optimizing the delivery and release kinetics of the two active moieties within the host.

-

Combination Therapy: Investigating synergies between MZA and other anti-tubercular agents to further enhance efficacy and shorten treatment regimens for drug-resistant TB.

The study of this compound not only provides a promising clinical candidate but also offers a blueprint for developing next-generation prodrugs with multi-faceted, resistance-breaking mechanisms.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?

- YouTube. (2025, May 7). Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco.

- ChemicalBook. (n.d.). Mechanism of action of Pyrazinamide.

- Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy, 52(5), 790-795.

- Peterson, N. D., et al. (2024, February 12). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology.

- Peterson, N. D., et al. (2024, February 13). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores.

- Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4).

- Dillon, N. A., et al. (2018). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 4(11), 1625-1634.

- Johnson, J. W., et al. (2024, October 8). Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide. bioRxiv.

- Palomino, J. C., & Martin, A. (2014). Drug Resistance Mechanisms in Mycobacterium tuberculosis. Antibiotics, 3(3), 317-340.

- Johnson, J. W., et al. (2025, January 31). Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide. bioRxiv.

- Nguyen, L. (2015). Antibiotic resistance mechanisms in M. tuberculosis: an update. Archives of Toxicology, 89(9), 1515-1534.

- Johnson, J. W., et al. (2024). Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. Proceedings of the National Academy of Sciences, 121(11), e2316139121.

- Wikipedia. (n.d.). Pyrazinamide.

- Zhang, Y., et al. (2003). Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. PubMed.

- Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. PubMed.

- Vilchèze, C., et al. (2018). Nicotinamide Limits Replication of Mycobacterium tuberculosis and Bacille Calmette-Guérin Within Macrophages. The Journal of Infectious Diseases, 217(3), 462-472.

- Mishra, B. B., et al. (2013). Host targeted activity of pyrazinamide in Mycobacterium tuberculosis infection. PLoS One, 8(8), e72946.

- Elamin, A. A., & Stehr, M. (2015). Pyrazinamide: The importance of uncovering the mechanisms of action in mycobacteria. Expert Review of Anti-infective Therapy, 13(8), 949-961.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Prothionamide?

- Lee, H., et al. (2020). Solution NMR Studies of Mycobacterium tuberculosis Proteins for Antibiotic Target Discovery. Molecules, 25(18), 4242.

- Ullah, A., et al. (2019). Structural dynamics behind variants in pyrazinamidase and pyrazinamide resistance. Journal of Biomolecular Structure & Dynamics, 37(14), 3765-3776.

- Manjunatha, U. H., et al. (2011). Comparative bioactivation of the novel anti-tuberculosis agent PA-824 in Mycobacteria and a subcellular fraction of human liver. British Journal of Pharmacology, 164(4), 1237-1249.

- Sim, H., et al. (2011). Pyrazinamide, but not pyrazinoic acid, is a competitive inhibitor of NADPH binding to Mycobacterium tuberculosis fatty acid synthase I. Tuberculosis, 91(4), 355-358.

- Ortiz de Montellano, P. R. (2013). Bioactivation of Anti-Tuberculosis Thioamide and Thiourea Prodrugs by Bacterial and Mammalian Flavin Monooxygenases. Chemical Research in Toxicology, 26(8), 1124-1134.

- ResearchGate. (2025, August 6). Drug Resistance in Mycobacterium tuberculosis: Molecular Mechanisms Challenging Fluoroquinolones and Pyrazinamide Effectiveness.

- Peterson, N. D., et al. (2021, February 18). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. bioRxiv.

- Li, Y., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD.

- Bender, D. A. (1982). Inhibition in vitro of the enzymes of the oxidative pathway of tryptophan metabolism and of nicotinamide nucleotide synthesis by benserazide, carbidopa and isoniazid. Biochemical Pharmacology, 31(16), 2701-2705.

- Kaakoush, N. O., et al. (2007). Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 51(10), 3470-3479.

- Al-Mawsawi, L. Q., & Al-Bassam, S. A. (2017). Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets. Current Medicinal Chemistry, 24(25), 2736-2759.

- Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: the enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049.

Sources

- 1. Mechanism of the dual action self-potentiating antitubercular drug morphazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural dynamics behind variants in pyrazinamidase and pyrazinamide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis | bioRxiv [biorxiv.org]

The Antitubercular Activity of Morinamide: A Technical Guide for Researchers

Abstract

Morinamide, a derivative of pyrazinamide (PZA), has long been utilized as a second-line antitubercular agent. This technical guide provides an in-depth exploration of the antitubercular activity of this compound, designed for researchers, scientists, and drug development professionals. Delving into its unique dual-action mechanism, this guide elucidates how this compound functions as a prodrug, not only releasing pyrazinamide to target key metabolic pathways in Mycobacterium tuberculosis but also exerting an independent synergistic effect through aldehyde-induced thiol stress. This dual mechanism holds promise for overcoming PZA resistance, a growing challenge in tuberculosis therapy. This document synthesizes current knowledge on this compound's mechanism of action, supported by experimental evidence, and provides detailed protocols for its in vitro and in vivo evaluation. Furthermore, it explores the structure-activity relationships that govern its efficacy, offering a comprehensive resource for the scientific community engaged in the fight against tuberculosis.

Introduction: Re-evaluating a Classic Antitubercular Agent

Tuberculosis (TB) remains a formidable global health threat, necessitating the continuous development of novel therapeutic strategies. Pyrazinamide (PZA) is a cornerstone of first-line TB treatment, valued for its potent sterilizing activity against semi-dormant bacilli residing in acidic environments.[1] However, the emergence of PZA-resistant Mycobacterium tuberculosis strains poses a significant challenge to effective treatment.[2]

This compound (morphazinamide) is a prodrug of PZA that has been used in the treatment of tuberculosis.[3] While historically considered a mere precursor to PZA, recent investigations have unveiled a more complex and compelling mechanism of action. This guide provides a detailed technical overview of the antitubercular activity of this compound, with a focus on its unique properties that may offer advantages over its well-known metabolite, PZA.

The Dual-Action Mechanism of this compound

The antitubercular effect of this compound is not solely attributable to its conversion to PZA. Instead, it exhibits a sophisticated dual-action mechanism that enhances its efficacy and potentially circumvents PZA resistance.[4][5]

Release of Pyrazinamide and Targeting of Coenzyme A Synthesis

Upon entry into the mycobacterial cell, this compound is metabolized to release PZA.[4] PZA, in turn, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1] POA disrupts the membrane potential and interferes with the synthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including fatty acid and energy metabolism.[1][4] This disruption of CoA synthesis is particularly effective against non-replicating or "persister" bacilli found in the acidic, anaerobic environments of tuberculous lesions.[1]

Aldehyde-Induced Thiol Stress: A Synergistic Killing Mechanism

Crucially, the metabolism of this compound also releases an aldehyde moiety.[4] This aldehyde induces significant thiol stress within the mycobacterium.[4] Thiol-containing molecules, such as mycothiol, are essential for maintaining the redox balance and protecting the bacterium from oxidative damage. The aldehyde-driven thiol stress acts synergistically with the POA-mediated disruption of CoA synthesis, leading to a more rapid and potent bactericidal effect.[4][5] This dual mechanism is a key differentiator from PZA and is believed to be responsible for this compound's activity against PZA-resistant strains, which often have mutations in the pncA gene, preventing the conversion of PZA to POA.[6]

Figure 1: Proposed dual-action mechanism of this compound against M. tuberculosis.

In Vitro Antitubercular Activity

The evaluation of this compound's in vitro activity is crucial for understanding its potency and spectrum.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound against a wide range of M. tuberculosis strains are not extensively reported in publicly available literature, the methodology for their determination follows standard protocols for anti-TB drug susceptibility testing. The broth microdilution method is a commonly used technique.[7][8]

Table 1: Representative MIC Values for Pyrazinamide against M. tuberculosis

| pH of Culture Medium | MIC Range (µg/mL) | Reference |

| 5.5 | ≤50 | [9] |

| 5.95 | ≤400 | [9] |

| 6.8 | ≤12.5 - 100 | [7] |

Note: These values are for Pyrazinamide and are provided for context. Specific MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of this compound.

Step-by-Step Methodology:

-

Preparation of Mycobacterial Inoculum:

-

Culture M. tuberculosis (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

-

Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 µg/mL.

-

-

Inoculation and Incubation:

-

Add the prepared mycobacterial inoculum to each well containing the drug dilutions.

-

Include a drug-free growth control well and a sterile control well.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

-

Growth can be assessed visually or by using a colorimetric indicator such as Resazurin.[10]

-

Figure 2: Experimental workflow for MIC determination of this compound.

In Vivo Efficacy in Animal Models

Animal models, particularly murine models, are indispensable for evaluating the in vivo efficacy of antitubercular agents.

Murine Model of Tuberculosis

Experimental Protocol: Murine Efficacy Study

-

Infection:

-

Infect mice (e.g., BALB/c or C57BL/6 strains) via aerosol or intravenous route with a known quantity of M. tuberculosis H37Rv.

-

Allow the infection to establish for a defined period (e.g., 14-21 days).

-

-

Treatment:

-

Administer this compound orally or via gavage at various dosages. For PZA, dosages in mice typically range from 100 to 400 mg/kg.[11]

-

A comparative arm with PZA at an equimolar dose should be included.

-

A vehicle control group (untreated) is essential.

-

Treatment is typically administered daily or 5 days a week for a period of 4-8 weeks.

-

-

Evaluation of Efficacy:

-

At specified time points, euthanize cohorts of mice.

-

Aseptically remove lungs and spleens.

-

Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU counts).

-

The reduction in CFU counts in the treated groups compared to the control group indicates the in vivo efficacy of the drug.

-

Structure-Activity Relationship (SAR)

The chemical structure of this compound is intrinsically linked to its biological activity. As a derivative of PZA, its SAR is closely related to that of other pyrazinecarboxamides.

The core pyrazine ring and the carboxamide group are essential for activity. The morpholinomethyl substituent at the amide nitrogen in this compound is the key structural feature that differentiates it from PZA. This modification is responsible for its altered metabolic activation and the generation of the aldehyde moiety, contributing to its dual-action mechanism.

Further modifications to the morpholino ring or the pyrazine ring could potentially modulate the rate of prodrug activation, the potency of the released aldehyde, and the overall pharmacokinetic properties of the molecule. A systematic exploration of these structural modifications would be a valuable avenue for the development of next-generation antitubercular agents based on the this compound scaffold.

Conclusion and Future Directions

This compound presents a compelling case for re-evaluation as a key player in the antitubercular arsenal. Its unique dual-action mechanism, which combines the established activity of pyrazinamide with the synergistic effect of aldehyde-induced thiol stress, offers a potential solution to the challenge of PZA resistance.

Future research should focus on:

-

Comprehensive In Vitro Profiling: Determining the MIC values of this compound against a broad panel of drug-sensitive and drug-resistant M. tuberculosis clinical isolates.

-

Detailed Mechanistic Studies: Elucidating the specific enzymes and kinetic parameters involved in the metabolic activation of this compound.

-

Comparative In Vivo Efficacy Studies: Conducting head-to-head comparisons of this compound and PZA in validated animal models of tuberculosis to definitively establish its in vivo advantages.

-

Structure-Activity Relationship Exploration: Synthesizing and evaluating novel this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

A deeper understanding of the antitubercular activity of this compound will undoubtedly pave the way for its more effective clinical use and inspire the design of novel, more potent antitubercular agents.

References

-

Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide. (2024). bioRxiv. [Link]

-

Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). Frontiers in Microbiology. [Link]

-

Optimizing pyrazinamide for the treatment of tuberculosis. (2020). Clinical Infectious Diseases. [Link]

-

Morphazinamide. PubChem. [Link]

-

The Bewildering Antitubercular Action of Pyrazinamide. (2020). Microbiology and Molecular Biology Reviews. [Link]

-

Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. (2025). PNAS Nexus. [Link]

-

Comparative bactericidal activity, expressed as EBA, of drug regimens in study 2. ResearchGate. [Link]

-

Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. ResearchGate. [Link]

-

Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. (1987). Antimicrobial Agents and Chemotherapy. [Link]

-

The Bewildering Antitubercular Action of Pyrazinamide. PubMed. [Link]

-

Clinical outcomes of pyrazinamide-monoresistant Mycobacterium tuberculosis in Quebec. PubMed. [Link]

-

Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]

-

Activation of the pro-drug ethionamide is regulated in mycobacteria. PubMed. [Link]

-

What is the mechanism of this compound? Patsnap Synapse. [Link]

-

Counting Pyrazinamide in Regimens for Multidrug-Resistant Tuberculosis. (2015). American Journal of Respiratory and Critical Care Medicine. [Link]

-

Efficacy of intermittent pyrazinamide in experimental murine tuberculosis. PubMed. [Link]

-

Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. (2025). bioRxiv. [Link]

-

Treating More with Less: Effectiveness and Event Outcomes of Antituberculosis Fixed-dose Combination Drug versus Separate-drug Formulation (Ethambutol, Isoniazid, Rifampicin and Pyrazinamide) for Pulmonary Tuberculosis Patients in Real-world Clinical Practice. ResearchGate. [Link]

-

Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. (2023). Molecules. [Link]

-

Prodrugs activated by azo cleavage. a Chemical structures of the... ResearchGate. [Link]

-

Pyrazinamide susceptibility testing in Mycobacterium tuberculosis using the fast resazurin microtiter assay plate. PubMed. [Link]

-

Prodrugs and their activation mechanisms for brain drug delivery. (2025). MedChemComm. [Link]

-

What is the mechanism of action (MOA) of Pyrazinamide? Dr.Oracle. [Link]

-

Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]

-

Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical outcomes of pyrazinamide-monoresistant Mycobacterium tuberculosis in Quebec - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphazinamide | C10H14N4O2 | CID 70374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of the dual action self-potentiating antitubercular drug morphazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of the dual action self-potentiating antitubercular drug morphazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazinamide susceptibility testing in Mycobacterium tuberculosis using the fast resazurin microtiter assay plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stacks.cdc.gov [stacks.cdc.gov]

Topic: The Bioactivation Pathway of Morinamide to Pyrazinoic Acid: A Multi-Stage Prodrug Strategy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Morinamide represents a classic example of a prodrug strategy in the arsenal against Mycobacterium tuberculosis. Its therapeutic efficacy is not intrinsic but is entirely dependent on a sequential, two-stage bioactivation process. The first stage occurs within the host, where this compound is systemically metabolized to the well-known antitubercular agent, pyrazinamide (PZA). The second, and most critical stage, takes place within the target pathogen itself. PZA, also a prodrug, diffuses into the mycobacterium and is converted by a specific bacterial enzyme into its active form, pyrazinoic acid (POA).[1] It is the accumulation of POA within the bacterium, particularly in the acidic microenvironments of tuberculous granulomas, that exerts the bactericidal effect.[2][3] This guide provides a detailed technical examination of this multi-stage conversion, outlining the underlying mechanisms, offering validated experimental protocols for its study, and discussing the profound implications for drug resistance and future drug development.

Introduction: A Tale of Two Prodrugs in Tuberculosis Therapy

The use of prodrugs is a cornerstone of modern pharmacology, designed to overcome limitations in drug delivery, stability, or toxicity. In the context of tuberculosis, where the pathogen often resides in difficult-to-penetrate cellular compartments, this strategy is particularly vital. This compound and its immediate metabolite, pyrazinamide (PZA), are quintessential examples. PZA's unique ability to eradicate persistent, non-replicating mycobacteria in acidic environments makes it an irreplaceable component of first-line tuberculosis treatment regimens.[4][5] This activity, however, is entirely contingent on its conversion to pyrazinoic acid (POA).[4][5][6] Understanding the complete bioactivation cascade, from the administration of this compound to the generation of intracellular POA, is therefore fundamental to comprehending its mechanism of action and the basis of clinical resistance.

Part I: Host-Mediated Conversion of this compound to Pyrazinamide

The journey of this compound's activation begins in the host. As a morpholinomethyl derivative of PZA, this compound is designed for enhanced physicochemical properties, but its primary pharmacological role is to serve as a chemical precursor to PZA.

Mechanism of Systemic Hydrolysis

Following administration, this compound undergoes hydrolysis in the host's systemic circulation. This biotransformation involves the cleavage of the N-morpholinomethyl side chain from the pyrazine-2-carboxamide core, yielding pyrazinamide. While specific host enzymes responsible for this cleavage are not extensively detailed in the literature, this reaction is characteristic of Mannich bases, which can undergo hydrolysis under physiological conditions to release the parent amine (in this case, PZA) and formaldehyde and morpholine. This initial conversion is critical as it releases the proximate prodrug, PZA, making it available for distribution to the sites of infection.[1]

Pharmacokinetic Implications

The conversion of this compound to PZA influences the overall pharmacokinetic profile, affecting the absorption, distribution, metabolism, and excretion (ADME) of the active agent. The design of this compound as a prodrug may alter properties like solubility or initial absorption rates compared to administering PZA directly. Ultimately, the goal is to ensure sustained and effective concentrations of PZA are delivered to the infected tissues, particularly the lungs and the granulomatous lesions characteristic of tuberculosis.

Visualization: Systemic Conversion Pathway

Caption: Host-mediated hydrolysis of this compound to Pyrazinamide (PZA).

Part II: Intrabacterial Activation of Pyrazinamide to Pyrazinoic Acid

The second stage of activation is the defining step for the drug's antimycobacterial activity and is entirely dependent on the metabolic machinery of Mycobacterium tuberculosis.

The Enzymatic Keystone: Pyrazinamidase (PncA)

Pyrazinamide passively diffuses across the mycobacterial cell wall into the cytoplasm.[5][6] Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, catalyzes the hydrolysis of PZA's amide group.[3][5][6] This reaction converts the neutral PZA molecule into its active, acidic form: pyrazinoic acid (POA), releasing ammonia in the process.[7]

Causality Behind Experimental Choices: The study of this enzymatic step is critical. In vitro assays using recombinant PncA are fundamental for screening new PZA analogs and for understanding the biochemical basis of resistance. The choice of a slightly acidic assay buffer (pH ~6.0-6.5) can be important, as the overall mechanism of PZA is most effective in acidic conditions, although the enzyme itself is located in the neutral cytoplasm.

The Acid-Trapping Mechanism

The efficacy of PZA is uniquely potent in the acidic environment (pH 5.0-5.5) found within the phagolysosomes of macrophages, where dormant bacilli often reside.[5][8][9] The mechanism is as follows:

-

Conversion: Intracellular PncA converts PZA to POA.

-

Efflux: The negatively charged POA anion is exported from the bacterial cytoplasm (pH ~7.2) to the acidic extracellular environment via a weak efflux mechanism.[3][6]

-

Protonation & Re-entry: In the acidic milieu, POA (pKa ≈ 2.9) becomes protonated (HPOA).[3][5] This neutral, more lipophilic form can readily diffuse back across the mycobacterial membrane into the cell.

-

Accumulation & Damage: Inside the neutral cytoplasm, HPOA dissociates, releasing a proton and reforming the POA anion. This process effectively "traps" POA inside the bacillus, leading to a significant accumulation of the active drug and intracellular acidification.[2][7] The accumulated POA is believed to disrupt membrane potential, interfere with energy production, and inhibit key enzymes such as fatty acid synthase I and the aspartate decarboxylase PanD.[2][4][10]

Visualization: Intrabacterial Activation Workflow

Caption: Intrabacterial conversion of PZA to POA and the acid-trapping mechanism.

Part III: Experimental & Analytical Protocols

To study the PZA-to-POA conversion, robust and reproducible methodologies are essential. The following protocols provide a framework for enzymatic conversion and subsequent quantification.

Protocol 1: In Vitro Enzymatic Conversion of Pyrazinamide

-

Objective: To validate the enzymatic activity of recombinant PncA and to generate a pyrazinoic acid standard for analytical purposes.

-

Trustworthiness: This protocol incorporates controls to ensure the observed conversion is enzyme-specific. The reaction is quenched at a specific time point to allow for accurate kinetic analysis if desired.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer solution at pH 6.5.

-

Prepare a 100 mg/mL stock solution of Pyrazinamide (PZA) in DMSO.

-

Dilute recombinant M. tuberculosis PncA enzyme to a working concentration of 1 mg/mL in phosphate buffer.

-

-

Reaction Setup (for a 1 mL final volume):

-

In a microcentrifuge tube, add 940 µL of pH 6.5 phosphate buffer.

-

Add 50 µL of the PZA stock solution (final concentration: 5 mg/mL).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation & Incubation:

-

Initiate the reaction by adding 10 µL of the PncA enzyme solution.

-

Control Reactions: Prepare two controls: (1) a "no enzyme" control with 10 µL of buffer instead of enzyme, and (2) a "no substrate" control with 50 µL of DMSO instead of PZA solution.

-

Incubate all tubes at 37°C for 4 hours.

-

-

Reaction Quenching:

-

Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

-

Sample Preparation for Analysis:

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

-

Protocol 2: HPLC Quantification of Pyrazinoic Acid

-

Objective: To separate and quantify the amount of pyrazinoic acid (POA) produced from the enzymatic conversion of pyrazinamide (PZA).

-

Trustworthiness: The method relies on a validated standard curve for accurate quantification. System suitability parameters (e.g., retention time, peak area reproducibility) must be established before sample analysis to ensure the reliability of the results.

-

Methodology:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of pure pyrazinoic acid in the mobile phase.

-

Perform serial dilutions to create a standard curve ranging from 1 µg/mL to 100 µg/mL.

-

-

HPLC System & Conditions:

-

Inject 10 µL of each standard and the prepared samples from Protocol 1.

-

Run the samples according to the parameters outlined in the table below.

-

-

Data Analysis:

-

Identify the peaks for PZA and POA based on their retention times, as determined by running pure standards.

-

Generate a standard curve by plotting the peak area of the POA standards against their concentration.

-

Calculate the concentration of POA in the experimental samples using the linear regression equation from the standard curve.

-

-

Data Presentation: HPLC Parameters

| Parameter | Specification | Rationale for Choice |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent retention and separation for aromatic acids and amides. |

| Mobile Phase | 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (95:5 v/v) | The acidic aqueous phase ensures POA is protonated for good retention on the C18 column. The small amount of organic modifier helps in elution. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate providing good peak shape and reasonable run times. |

| Detector | UV-Vis at 268 nm | This wavelength provides strong absorbance for both pyrazinamide and pyrazinoic acid, allowing for sensitive detection. |

| Column Temp. | 30°C | Maintains stable retention times and improves peak symmetry. |

| Expected RT (PZA) | ~ 4.5 min | Varies with exact system; PZA is less polar and elutes later. |

| Expected RT (POA) | ~ 3.0 min | Varies with exact system; POA is more polar and elutes earlier. |

Part IV: Implications for Drug Resistance and Development

The absolute dependence on PncA for activation is the Achilles' heel of pyrazinamide. The vast majority of clinical PZA resistance is attributed to loss-of-function mutations within the pncA gene.[4][6][11] These mutations result in a non-functional or absent pyrazinamidase enzyme, preventing the conversion of PZA to POA and rendering the drug ineffective.

This mechanistic understanding provides a clear directive for drug development:

-

Bypassing Resistance: The development of POA derivatives or other molecules that do not require PncA activation is a promising strategy to combat PZA-resistant tuberculosis.[12][13] These "pre-activated" drugs could deliver the active moiety directly, circumventing the most common resistance mechanism.

-

Diagnostic Development: The detection of pncA mutations is now a cornerstone of molecular diagnostics for rapid PZA resistance screening.[14] Furthermore, assays that directly measure the conversion of PZA to POA (PZase assays) are used in clinical microbiology.[15]

Conclusion

The conversion of this compound to pyrazinoic acid is a sophisticated, multi-stage process that leverages both host metabolism and the specific enzymatic machinery of Mycobacterium tuberculosis. This prodrug-within-a-prodrug strategy culminates in the acid-mediated accumulation of the bactericidal agent POA at the site of infection. While this pathway is highly effective, its reliance on a single bacterial enzyme, PncA, makes it vulnerable to resistance. A thorough technical understanding of this entire bioactivation cascade is therefore indispensable for the researchers, scientists, and drug development professionals working to overcome tuberculosis and design the next generation of more resilient therapies.

References

-

Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Peterson, N. D., & Baughn, A. D. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 84(3), e00070-19. Retrieved from [Link]

-

Gopal, P., Nartey, W., Ragunathan, P., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Nature Communications, 11, 397. Retrieved from [Link]

-

Zhang, Y., & Mitchison, D. (2021). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 9(2), e00732-21. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrazinamide. Retrieved from [Link]

-

Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmacokinetics. (2023, May 7). YouTube. Retrieved from [Link]

-

Sotelo, J., et al. (2015). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. Current pharmaceutical design, 21(23), 3350–3367. Retrieved from [Link]

-

Lasso, G., et al. (2024). Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis. PLoS computational biology, 20(2), e1011867. Retrieved from [Link]

-

Stehr, M., Elamin, A. A., & Singh, M. (2015). Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Expert Review of Anti-infective Therapy, 13(5), 593-603. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrazinamide conversion to pyrazinoic acid. [Image]. Retrieved from [Link]

-

Zimic, M., et al. (2020). Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis. PLoS ONE, 15(11), e0241600. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). 11C-Labeled pyrazinamide. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

-

Hussain, Z., et al. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(8), 679-682. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of this compound? Synapse. Retrieved from [Link]

-

Hicks, N. D., et al. (2021). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. bioRxiv. Retrieved from [Link]

-

Yildiz, E., et al. (2020). Colorimetric Methods for Rapid Determination of Pyrazinamide Resistance. Medical Science Monitor, 26, e925433. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Kumar, A., et al. (2023). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Research in Pharmacy, 27(4), 1403-1413. Retrieved from [Link]

-

Zhang, Z., et al. (2023). Toward Precision Detection of Pyrazinamide Resistance: Critical Concentration Assessment and Rapid Molecular Method Validation. bioRxiv. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Morphazinamide. PubChem Compound Database. Retrieved from [Link]

- Webb, J. S., & Arlt, H. G., Jr. (1955). Process of producing pyrazinamide. U.S. Patent No. 2,705,714. Washington, DC: U.S. Patent and Trademark Office.

-

Zhang, Y., et al. (2022). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Antibiotics, 11(11), 1632. Retrieved from [Link]

-

Peterson, N. D., et al. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Drug Discovery, 3. Retrieved from [Link]

-

Bwanga, F., et al. (2016). Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide. Journal of Clinical Microbiology, 54(6), 1542-1546. Retrieved from [Link]

-

Doležal, M., et al. (2017). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 22(1), 114. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 3. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. 11C-Labeled pyrazinamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Inhibition of Mycolic Acid Synthesis by Morinamide and its Active Metabolite, Pyrazinoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Concepts: The Mycobacterial Cell Wall and Morinamide

The cell envelope of Mycobacterium tuberculosis (Mtb) is a unique and formidable barrier, central to the bacterium's survival, pathogenesis, and intrinsic resistance to many conventional antibiotics. A defining feature of this envelope is its high lipid content, which can constitute up to 40% of the cell's dry weight.[1] The cornerstone of this lipid-rich structure is a class of exceptionally long-chain fatty acids known as mycolic acids .[2][3] These molecules, ranging from 60 to 90 carbon atoms in length, are covalently linked to an arabinogalactan-peptidoglycan polymer, forming a waxy, hydrophobic mycomembrane that severely restricts the entry of hydrophilic drugs and protects the bacillus from host immune responses.[1][4] The essentiality of the mycolic acid layer for mycobacterial viability makes its biosynthetic pathway a highly validated and attractive target for antitubercular drug development.[5][6][7]

This compound (also known as morphazinamide) is an antitubercular agent that leverages this critical pathway.[8] While it is known to be a pro-prodrug that is metabolized in the body to pyrazinamide (PZA) and subsequently to the active compound, pyrazinoic acid (POA), this compound has also been reported to possess intrinsic antimycobacterial activity.[8] This guide will dissect the mechanism by which this compound, primarily through its ultimate active form, POA, disrupts the intricate process of mycolic acid biosynthesis, with a focus on the inhibition of the Fatty Acid Synthase I (FAS-I) system.

Part 2: The Mycolic Acid Biosynthesis Pathway: A Two-System Assembly Line

The construction of mycolic acids in M. tuberculosis is a complex process that relies on the coordinated action of two distinct fatty acid synthase (FAS) systems.[9][10]

-

Fatty Acid Synthase I (FAS-I): This is a large, eukaryotic-like multifunctional polypeptide that undertakes the de novo synthesis of fatty acids.[9][11][12] It produces a bimodal distribution of acyl-CoA products, typically C16-C18 and C24-C26 fatty acids.[13][14] The longer C24-C26 chains serve as the "alpha-branch" for the final mycolic acid structure, while the shorter C16-C18 chains are passed to the second system for further elongation.[10][13]

-

Fatty Acid Synthase II (FAS-II): In contrast to FAS-I, FAS-II is a prokaryotic-like system composed of discrete, monofunctional enzymes that work in concert.[9][15] This system is responsible for elongating the C16-C18 acyl-ACP primers from FAS-I to produce the very long (C50-C60) "meromycolate" chains.[13] Key enzymes in this iterative cycle include the condensing enzymes KasA and KasB, and the enoyl-ACP reductase InhA, the target of the frontline drug isoniazid.[5][10]

The final step is a Claisen-type condensation of the FAS-I-derived alpha-branch (C24-C26) with the FAS-II-derived meromycolate chain, a reaction catalyzed by the polyketide synthase Pks13.[2] The resulting mycolic acid is then transported across the plasma membrane by the transporter MmpL3 and esterified to the arabinogalactan layer of the cell wall.[2][5][16]

Part 3: Mechanism of Action: A Prodrug Activation Cascade

This compound functions as a pro-prodrug, requiring two sequential enzymatic conversions to yield its ultimate bioactive form. This activation pathway is a critical determinant of its efficacy and a common locus for the development of drug resistance.

-

Conversion to Pyrazinamide (PZA): In the host, this compound is first metabolized to pyrazinamide.

-

Conversion to Pyrazinoic Acid (POA): PZA diffuses into the mycobacterial cell, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes it into pyrazinoic acid (POA).[17][18][19] This conversion is essential, as mutations that inactivate the PncA enzyme are the primary cause of PZA resistance in clinical Mtb isolates.[20][21]

POA accumulates within the bacterial cytoplasm, particularly under the acidic conditions found within phagosomes, and proceeds to inhibit its molecular target(s).[22]

Part 4: The Primary Target: Inhibition of Fatty Acid Synthase I (FAS-I)

While several mechanisms of action for PZA have been proposed, including the disruption of membrane energetics and coenzyme A synthesis, a compelling body of evidence points to the direct inhibition of the FAS-I enzyme by POA.[17][22][23][24] This model posits that by blocking FAS-I, POA effectively chokes off the supply of both the α-branch and the primer units required for the synthesis of full-length mycolic acids.[14][25]

This hypothesis is supported by several key findings:

-

Direct enzymatic assays have demonstrated that pyrazinoic acid inhibits purified Mtb FAS-I activity.[25][26]

-

Treatment of whole Mtb cells with PZA results in a marked reduction in the synthesis of all mycolic acid species.

-

Overexpression of the fas1 gene in M. smegmatis confers resistance to 5-chloro-pyrazinamide, a potent PZA analog, further implicating FAS-I as the target.[27]

It is crucial for researchers to acknowledge the ongoing debate in the field. Some studies have not been able to replicate the FAS-I inhibition by PZA, and alternative targets like the PanD enzyme involved in coenzyme A synthesis have gained evidential support.[22][24][27] This suggests that POA might have multiple targets, contributing to its unique sterilizing activity against persistent, non-replicating bacteria.

| Compound | Target Enzyme | Inhibition Constant (Ki) | Assay Condition | Source |

| Pyrazinoic Acid (POA) | M. tuberculosis FAS-I | 2,567 - 2,627 µM | Cell-free NADPH oxidation | [26] |

| 5-Chloro-pyrazinamide | M. tuberculosis FAS-I | 55 - 59 µM | Cell-free NADPH oxidation | [26] |

Part 5: Key Experimental Methodologies

Validating the inhibition of mycolic acid synthesis requires robust and reproducible experimental protocols. Below are two fundamental methodologies used in the field.

Protocol 1: Whole-Cell Mycolic Acid Synthesis Inhibition Assay

This assay directly measures the impact of a compound on the synthesis of mycolic acids in live mycobacterial cells using a radiolabeled precursor.

Objective: To quantify the inhibition of mycolic acid synthesis in Mtb treated with this compound/PZA by monitoring the incorporation of [14C]acetate.

Methodology:

-

Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in 7H9 broth supplemented with OADC and 0.05% Tween 80.

-

Drug Treatment: Aliquot the culture into separate tubes. Add the test compound (e.g., this compound, PZA) at various concentrations (e.g., 1x, 5x, 10x MIC). Include a no-drug control and an isoniazid control (a known mycolic acid synthesis inhibitor). Incubate for 4-6 hours at 37°C.

-

Radiolabeling: Add 1 µCi/mL of [1,2-14C]acetic acid to each culture tube. Incubate for an additional 8-12 hours at 37°C to allow for incorporation into newly synthesized fatty acids.

-

Saponification: Harvest the cells by centrifugation. Resuspend the pellet in 2 mL of 15% tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight to hydrolyze the lipids from the cell wall.

-

Mycolic Acid Methyl Ester (MAME) Extraction: a. After cooling, add 2 mL of dichloromethane (DCM) and 300 µL of iodomethane. Mix vigorously for 30 minutes to methylate the fatty acids, rendering them soluble in the organic phase. b. Add 2 mL of water, vortex, and centrifuge to separate the phases. c. Carefully collect the lower organic (DCM) layer containing the MAMEs. Dry the extract under a stream of nitrogen.

-

Thin-Layer Chromatography (TLC): a. Resuspend the dried MAMEs in 50 µL of DCM. b. Spot equal counts (as determined by scintillation counting) of each sample onto a silica gel TLC plate. c. Develop the plate in a TLC tank using a mobile phase of hexane:ethyl acetate (95:5, v/v). Run the solvent front to near the top of the plate. d. Dry the plate and expose it to a phosphor screen or X-ray film for 24-48 hours.

-

Analysis: Develop the autoradiogram. A reduction in the intensity of the bands corresponding to mycolic acids (α-, methoxy-, and keto-MAMEs) in drug-treated samples compared to the control indicates inhibition of synthesis.

Protocol 2: Cell-Free FAS-I Enzymatic Inhibition Assay

This assay provides direct evidence of enzyme inhibition by using purified FAS-I and monitoring its activity spectrophotometrically.

Objective: To determine if POA directly inhibits the enzymatic activity of purified Mtb FAS-I.

Methodology:

-

Enzyme Purification: Purify the Mtb FAS-I enzyme from a recombinant expression system (e.g., M. smegmatis Δfas1 attB::M. tuberculosis fas1).[26]

-

Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer (pH 7.0)

-

1 mM DTT

-

30 µM Acetyl-CoA

-

100 µM Malonyl-CoA

-

150 µM NADPH

-

-

Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., pyrazinoic acid) to the wells. Include a no-inhibitor control. Pre-incubate the mixture with the purified FAS-I enzyme for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the final substrate (e.g., malonyl-CoA).

-

Spectrophotometric Monitoring: Immediately place the plate in a spectrophotometer capable of kinetic readings. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at 37°C. The decrease in A340 corresponds to the oxidation of NADPH to NADP+, which is directly proportional to FAS-I activity.

-

Data Analysis: a. Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve. b. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value. c. Perform further kinetic studies by varying substrate concentrations to determine the mode of inhibition and calculate the inhibition constant (Ki).[26]

Part 6: Mechanisms of Resistance

Understanding resistance is paramount for developing durable therapies. Resistance to this compound/PZA is overwhelmingly linked to its activation pathway.

-

pncA Mutations: The most common mechanism of resistance involves mutations in the pncA gene.[20][21][28] These mutations result in a non-functional or poorly active pyrazinamidase enzyme, which can no longer convert the PZA prodrug into its active POA form. Hundreds of different mutations scattered throughout the pncA gene have been identified in resistant clinical isolates.[21]

-

Target-Based Resistance: While less common, mutations in proposed target genes have been identified. For instance, mutations in panD, which encodes aspartate decarboxylase (a key enzyme in coenzyme A synthesis), have been found in PZA-resistant strains that have a wild-type pncA gene, suggesting PanD is a clinically relevant target.[24][29][30]

-

Drug Efflux: Some studies suggest that active efflux of the drug may play a minor role in low-level resistance.[23]

Part 7: Conclusion and Future Directions

This compound, through its conversion to pyrazinoic acid, represents a critical component of anti-tuberculosis therapy. Its mechanism of action, centered on the inhibition of the essential mycolic acid biosynthesis pathway via the FAS-I enzyme, highlights a key vulnerability in M. tuberculosis. The complex, prodrug nature of this compound underscores the importance of understanding bacterial metabolism in drug efficacy and resistance.

For drug development professionals, the FAS-I enzyme remains an attractive, albeit challenging, target. The high Ki of POA itself suggests that more potent, direct inhibitors of FAS-I could be developed.[26] Furthermore, elucidating the potential multi-target nature of POA could open new avenues for designing drugs that mimic its powerful sterilizing effect on persistent mycobacterial populations. A comprehensive understanding of the structure-activity relationships of pyrazinamide analogs and the precise molecular interactions between POA and its targets will be essential for creating the next generation of drugs to combat this persistent global pathogen.

References

- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb0Kw5aYIJMLM8ruLZHkLqpqTL43UB3RcTXaseAStsNHP0Hg7cA5uOo9PfRkncD42zAgQh0UQOWcTjS6mbs94DvMFd9wgaB1rJhQWcCTMllWyIy8EW9n6uTK0nHiOuG9XrDu-L]

- Dillon, N. A., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 580-589. [Source: https://pubs.acs.org/doi/10.1021/acsinfecdis.6b00055]

- Dillon, N. A., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 580-589. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021295/]

- Patsnap Synapse. (2024). What is the mechanism of this compound? Patsnap Synapse. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr8um29EsAhuoS1XMurWA_xwUn5SNkpeDaosy5KOyWdXNRlBHOyIk6ee0e5_bx8HUn1jxqMN07IHKfgp-AjVbvBRjXauowDepvgJ61lT879Ke5_DB2O9MaNNsmOghpjt_hN-9wPW0tdz6xwdo_qoEzbmKufOB5WCDepi54bhem7Pt2]

- ChemicalBook. (n.d.). Mechanism of action of Pyrazinamide. ChemicalBook. [Source: https://www.chemicalbook.

- Jankute, M., et al. (2015). An overview of mycolic acids: structure–function–classification, biosynthesis, and beyond. Microbiology Spectrum, 3(5). [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZR5CB7t0oxkgWE9tn_MgFeKAYdaaarr5ZzpGPRIj8PMCeqUDoXyjr1vjsiGBZ1-It7XK1-LsLY0V8sivNZ_Ls6akCIuUSZ01xT15PR6_xmUXGlXsKC4HBLbYWr61QGFKGMQIUIe6ypQbqi89y]

- Raynaud, C., et al. (1999). Mechanisms of pyrazinamide resistance in mycobacteria: importance of lack of uptake in addition to lack of pyrazinamidase activity. Journal of Antimicrobial Chemotherapy, 43(4), 439-447. [Source: https://academic.oup.com/jac/article/43/4/439/718361]

- Grokipedia. (n.d.). Mycolic acid. Grokipedia. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdgNW_habiCzqZkTEa5A_6j37zJY0sQhDlWUoCC-deqMtyMeLNZBFlZguw88eQoRaUMomr5q-tp7Zsoy0oogpWCM6Ptm_lZPE_ddukfinM73zOvwT2z-geaX0l2kvEV883OLw=]

- Elad, N., et al. (2018). Structure of Type-I Mycobacterium tuberculosis fatty acid synthase at 3.3 Å resolution. Nature Communications, 9(1), 3896. [Source: https://www.

- ResearchGate. (n.d.). Fatty acid biosynthesis in mycobacteria. Fatty acid synthase I (FAS-I)... [Diagram]. ResearchGate. [Source: https://www.researchgate.net/figure/Fatty-acid-biosynthesis-in-mycobacteria-Fatty-acid-synthase-I-FAS-I-carries-out-the_fig2_225066917]

- Elad, N., et al. (2018). Structure of Type-I Mycobacterium tuberculosis fatty acid synthase at 3.3 Å resolution. Nature Communications, 9(1), 3896. [Source: https://www.

- CRyPTIC Consortium and the 100,000 Genomes Project, et al. (2018). Prediction of Susceptibility to First-Line Tuberculosis Drugs by DNA Sequencing. New England Journal of Medicine, 379(15), 1403-1415. [Source: https://www.nejm.org/doi/full/10.1056/NEJMoa1800474]

- ResearchGate. (n.d.). Structures of the major mycolic acids from Mycobacterium (M.) brumae... [Diagram]. ResearchGate. [Source: https://www.researchgate.net/figure/Structures-of-the-major-mycolic-acids-from-Mycobacterium-M-brumae-and-M-fallax-A_fig1_225066898]

- Cole, S. T., et al. (1998). Deciphering the biology of Mycobacterium tuberculosis from the complete genome sequence. Nature, 393(6685), 537-544. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4068799/]

- Wikipedia. (n.d.). Mycolic acid. Wikipedia. [Source: https://en.wikipedia.org/wiki/Mycolic_acid]

- Cyberlipid. (n.d.). Mycolic acid. Cyberlipid. [Source: https://www.cyberlipid.

- Wikipedia. (n.d.). Pyrazinamide. Wikipedia. [Source: https://en.wikipedia.org/wiki/Pyrazinamide]

- Marrakchi, H., et al. (2014). The Molecular Genetics of Mycolic Acid Biosynthesis. Microbiology Spectrum, 2(3). [Source: https://www.researchgate.

- Peterson, N. D., & Zumla, A. (2017). The Bewildering Antitubercular Action of Pyrazinamide. Antimicrobial Agents and Chemotherapy, 61(6), e00260-17. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5444147/]

- Dr.Oracle. (2025). What is the mechanism of action (MOA) of Pyrazinamide? Dr.Oracle. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeZH8ZSB5NJjoQCSUQ81KPWAjs2bNRMKb0vkgHsLfpni2iXfsRwFpvxa63be6__lMIZ6j0MBnMjIhFWdsAc0Wl0vuYr5A8t1GJD-4OYmoEctqtslTyGKFgRfweOmjkwS2lXTHs_JGVG-XC51X-mi3ebFbD5RPe9bC4TSz3pLfOUDYZOnnMUy5UlnOKtJTlAQBOGInAYw==]

- Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? Patsnap Synapse. [Source: vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEApzzNM4MhvIWr2j1Z_Ob2rJpYU0s4MFTOl_3l5DKriqEjLZERLRDy4fv3giLvsqaRyY7FUKw-fPu7ViIsfFfPjGmkbAhaK1vrfcGpyCubr7TlnxgbU0Nga72l55VLlu0lJ9BfShtIW4ZTXy8S7d389k-b2JniEUbPQTaErmSU6EsJLA4=]

- Grzegorzewicz, A. E., et al. (2016). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Journal of Medicinal Chemistry, 59(13), 5961-5987. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5480252/]

- Johnson, T. A., et al. (2019). Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide. ACS Infectious Diseases, 5(11), 1846-1856. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6842369/]

- Boshoff, H. I., et al. (2002). Inhibition of Isolated Mycobacterium tuberculosis Fatty Acid Synthase I by Pyrazinamide Analogs. Antimicrobial Agents and Chemotherapy, 46(11), 3349-3355. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC127464/]

- Shi, W., et al. (2011). Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis. Science, 333(6049), 1630-1632. [Source: https://www.science.org/doi/10.1126/science.1208813]

- de Cássia da Silva, R., et al. (2016). Structure-Activity relationship in mutated pyrazinamidases from Mycobacterium tuberculosis. Scientific Reports, 6, 28328. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4914902/]

- Kumar, P., et al. (2022). Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Molecular Biosciences, 9, 872017. [Source: https://www.frontiersin.org/articles/10.3389/fmolb.2022.872017/full]

- Zimhony, O., et al. (2000). Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs. Antimicrobial Agents and Chemotherapy, 44(10), 2733-2738. [Source: https://journals.asm.org/doi/10.1128/AAC.44.10.2733-2738.2000]

- Wikipedia. (n.d.). This compound. Wikipedia. [Source: https://en.wikipedia.org/wiki/Morinamide]

- Al-Mawsawi, L. Q., et al. (2013). Diarylcoumarins inhibit mycolic acid biosynthesis and kill Mycobacterium tuberculosis by targeting FadD32. Proceedings of the National Academy of Sciences, 110(28), 11579-11584. [Source: https://www.pnas.org/doi/10.1073/pnas.1302239110]

- Microbe Notes. (2023). Mycolic acid biosynthesis inhibitors- Definition, Examples, Inhibition, Resistance. Microbe Notes. [Source: https://microbenotes.com/mycolic-acid-biosynthesis-inhibitors/]

- Grzegorzewicz, A. E., et al. (2012). A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. Journal of Biological Chemistry, 287(46), 38434-38441. [Source: https://www.jbc.org/article/S0021-9258(20)36070-8/fulltext]

- La Rosa, V., et al. (2012). INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. Antimicrobial Agents and Chemotherapy, 56(10), 5123-5130. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3457375/]

- Vargas, C., et al. (2012). EFFECT OF PYRAZINAMIDASE ACTIVITY ON PYRAZINAMIDE RESISTANCE IN MYCOBACTERIUM TUBERCULOSIS. Antimicrobial Agents and Chemotherapy, 56(9), 4783-4788. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3421578/]

- Zimhony, O., et al. (2000). Pyrazinamide inhibits the eukaryotic-like fatty acid synthetase I (FAS I) of Mycobacterium tuberculosis. Nature Medicine, 6(9), 1043-1047. [Source: https://www.researchgate.net/publication/12338166_Pyrazinamide_inhibits_the_eukaryotic-like_fatty_acid_synthetase_I_FAS_I_of_Mycobacterium_tuberculosis]

- Schroeder, B. G., et al. (2002). Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis. Current Pharmaceutical Biotechnology, 3(3), 197-225. [Source: https://www.researchgate.net/publication/11252119_Drugs_that_Inhibit_Mycolic_Acid_Biosynthesis_in_Mycobacterium_tuberculosis]

- Gopal, P., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Nature Communications, 11(1), 397. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6969145/]

- Armstrong, E. C., et al. (2023). Inhibition of de novo fatty acid synthesis in Mycobacterium tuberculosis. bioRxiv. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10334860/]

- Elad, N., et al. (2018). Structure of Type-I Mycobacterium tuberculosis fatty acid synthase at 3.3 Å resolution. Nature Communications, 9(1), 3896. [Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155276/]

- Creighton University. (n.d.). New approaches to target the mycolic acid biosynthesis pathway for the development of tuberculosis therapeutics. Creighton University. [Source: https://dspace.creighton.edu/xmlui/handle/10504/109890]

Sources